molecular formula C7H8N2O3 B13797149 2-Hydroxylamino-6-nitrotoluene CAS No. 5805-95-8

2-Hydroxylamino-6-nitrotoluene

Cat. No.: B13797149
CAS No.: 5805-95-8
M. Wt: 168.15 g/mol
InChI Key: HIXIHBIHMDSOMK-UHFFFAOYSA-N
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Description

2-Hydroxylamino-6-nitrotoluene is a chemical compound that belongs to the class of nitroaromatic compounds It is characterized by the presence of a hydroxylamino group (-NH-OH) and a nitro group (-NO2) attached to a toluene ring

Preparation Methods

2-Hydroxylamino-6-nitrotoluene can be synthesized through the reduction of 2,6-dinitrotoluene. One common method involves the use of zinc dust and ammonium chloride (NH4Cl) as reducing agents . The reaction typically takes place in an aqueous medium under controlled conditions to ensure the selective reduction of one nitro group to a hydroxylamino group while leaving the other nitro group intact.

Chemical Reactions Analysis

2-Hydroxylamino-6-nitrotoluene undergoes various chemical reactions, including:

    Oxidation: The hydroxylamino group can be oxidized to a nitroso group (-NO).

    Reduction: Further reduction can convert the nitro group to an amino group (-NH2).

    Substitution: The nitro group can participate in nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Major products formed from these reactions include 2-amino-6-nitrotoluene and 2-nitroso-6-nitrotoluene .

Scientific Research Applications

2-Hydroxylamino-6-nitrotoluene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydroxylamino-6-nitrotoluene involves its interaction with cellular components. The hydroxylamino group can undergo redox cycling, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress and damage to cellular components, including DNA, proteins, and lipids. The compound’s effects are mediated through its ability to interact with various molecular targets and pathways involved in cellular metabolism and stress responses .

Comparison with Similar Compounds

2-Hydroxylamino-6-nitrotoluene can be compared with other similar compounds, such as:

    4-Amino-2-hydroxylamino-6-nitrotoluene: This compound has an additional amino group, which can influence its reactivity and applications.

    2-Amino-5-hydroxyl-4-hydroxylamino-6-nitrotoluene:

The uniqueness of this compound lies in its specific combination of functional groups, which allows for diverse chemical reactions and applications.

Properties

IUPAC Name

N-(2-methyl-3-nitrophenyl)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-5-6(8-10)3-2-4-7(5)9(11)12/h2-4,8,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIXIHBIHMDSOMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10206778
Record name Benzenamine, N-hydroxy-2-methyl-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10206778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5805-95-8
Record name Benzenamine, N-hydroxy-2-methyl-3-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005805958
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, N-hydroxy-2-methyl-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10206778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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